6-Fluoro-2-propyl-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070879-93-4 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
FTDKXHIOCYNNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 2 Propyl 4 Quinolinol and Analogous Structures
Classical and Contemporary Approaches to 4-Quinolone Scaffold Synthesis
The construction of the 4-quinolone ring system can be achieved through various classical methods, many of which were developed over a century ago yet remain relevant. mdpi.comvcu.edu These are often complemented by modern, more efficient techniques. mdpi.com
Gould–Jacobs Method and its Variants
A prominent and widely utilized method for synthesizing 4-quinolones is the Gould-Jacobs reaction. mdpi.comvcu.edu This thermal cyclization process begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative. wikipedia.orgekb.eg The resulting intermediate then undergoes a thermally induced cyclization at high temperatures, often exceeding 250°C, to form the 4-hydroxy-3-carboalkoxyquinoline. mdpi.comvcu.edu Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinol. wikipedia.org
The regioselectivity of the Gould-Jacobs reaction is a significant consideration, influenced by both steric and electronic factors of the aniline starting material. mdpi.comd-nb.info For asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of products. mdpi.com Despite the harsh conditions and potential for low yields, this method has been instrumental in the synthesis of numerous commercially important quinolone-based drugs. mdpi.com
Conrad–Limpach Method and its Applications
The Conrad-Limpach synthesis provides an alternative and historically significant route to 4-hydroxyquinolines. synarchive.comwikipedia.org This two-step procedure involves the initial condensation of an aniline with a β-ketoester to form a Schiff base. vcu.eduwikipedia.org This intermediate, upon heating to high temperatures (around 250°C), undergoes a thermal cyclization to furnish the 4-quinolone derivative. vcu.edusynarchive.com The reaction is believed to proceed through an enamine tautomer of the Schiff base, followed by an electrocyclic ring closure. wikipedia.orgarkat-usa.org The choice of solvent is critical for achieving high yields in this reaction. wikipedia.org The final product is often represented as the 4-hydroxyquinoline (B1666331) tautomer, although it is understood that the 4-quinolone (keto) form is predominant. wikipedia.org This method is particularly well-suited for the synthesis of 2-alkyl-4(1H)-quinolones. arkat-usa.org
Biere-Seelen's Synthesis and Related Cyclizations
Developed in 1979, the Biere-Seelen synthesis offers a distinct pathway to the 4-quinolone core. mdpi.comvcu.edu The process commences with a Michael addition of an anthranilate ester to an acetylene (B1199291) dicarboxylate ester, forming an enaminoester. mdpi.commun.ca This intermediate is then cyclized in the presence of a strong base to yield a quinolone dicarboxylic acid ester. mdpi.commun.ca Subsequent hydrolysis, which can be either complete or regioselective, followed by thermal decarboxylation, produces the final 4-quinolone product. vcu.edu
Camps' Reaction and its Scope
The Camps reaction, first described in 1899, is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com This versatile reaction can lead to the formation of either quinolin-4-ones or quinolin-2-ones, depending on the specific substrate and reaction conditions. mdpi.comwikipedia.org The mechanism involves an intramolecular aldol-type condensation. mdpi.com The necessary N-(2-acylaryl)amide precursors can be readily prepared, for instance, through the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. researchgate.net Modern adaptations of the Camps cyclization, such as those employing copper-catalyzed amidation to form the precursor, have expanded its utility and efficiency, allowing for the synthesis of a wide variety of 2-substituted-4-quinolones in good to excellent yields. acs.org
Targeted Synthesis of 6-Fluoro-2-propyl-4-quinolinol
The specific synthesis of this compound requires a strategic application of the aforementioned quinolone synthesis methods, coupled with techniques for introducing the fluoro and propyl substituents at the desired positions.
A plausible synthetic route could involve a modified Conrad-Limpach reaction. The synthesis would start with the condensation of 4-fluoroaniline (B128567) with a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate. This initial reaction would form the corresponding enamine intermediate. Subsequent thermal cyclization of this intermediate would then yield the target compound, this compound.
Alternatively, a Gould-Jacobs approach could be envisioned, starting with 4-fluoroaniline and a suitably substituted malonic ester derivative. However, controlling the introduction of the 2-propyl group might be more complex with this method.
A study by an Iranian research group detailed the synthesis of 6-fluoro-4-hydroxy-2-quinolone from the corresponding dianilide, which was then used to create azo disperse dyes. researchgate.net While not identical, this demonstrates the feasibility of constructing the 6-fluoro-4-hydroxy-quinolone core.
Regioselective Fluorination Techniques in Quinolone Synthesis
The introduction of fluorine into the quinolone scaffold is a key step in the synthesis of many potent therapeutic agents. Regioselective fluorination ensures that the fluorine atom is placed at the desired position on the quinoline (B57606) ring, which is crucial for the compound's biological activity.
Several methods for the regioselective fluorination of quinolines have been developed. One approach involves the synthesis of a precursor already containing the fluorine atom, such as using a fluorinated aniline in a classical quinolone synthesis. prepchem.com For instance, the synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate was achieved by reacting 4-fluoroaniline with diethyl ethoxymethylenemalonate. prepchem.com
Direct fluorination of the pre-formed quinoline ring is another strategy. Electrochemical methods have been employed for the regioselective 5,8-difluorination of quinolines using HF:pyridine. georgiasouthern.edugeorgiasouthern.edu While this specific example targets the 5 and 8 positions, it highlights the potential of electrochemical techniques for controlled fluorination. Other research has focused on the use of electrophilic fluorinating agents to selectively introduce fluorine at various positions on the quinoline ring. researchgate.net The synthesis of trifluoromethyl-substituted quinolone derivatives has also been achieved through multi-step reactions starting from substituted anilines, demonstrating another avenue for incorporating fluorine-containing groups. nih.gov
Direct Electrophilic Fluorination Strategies
Direct electrophilic fluorination involves the reaction of a quinoline derivative with a source of electrophilic fluorine ("F+"). This method offers a straightforward approach to introduce fluorine onto the aromatic ring. researchgate.netresearchgate.net The success of this strategy is often dependent on the directing effects of existing functional groups on the quinoline ring and the choice of the fluorinating agent and reaction medium. researchgate.net
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an acidic medium, such as concentrated sulfuric acid or formic acid, which can enhance the electrophilicity of the fluorine source and promote the substitution reaction. researchgate.net For instance, the direct fluorination of various quinoline derivatives in acidic media has been shown to yield fluorinated products through electrophilic substitution processes. researchgate.netresearchgate.net
However, direct fluorination can sometimes lead to a mixture of isomers, and the regioselectivity can be a challenge. researchgate.net The position of fluorination is influenced by the electronic nature of the substituents already present on the quinoline ring.
| Fluorinating Agent | Reaction Medium | Key Considerations |
|---|---|---|
| N-fluorobenzenesulfonimide (NFSI) | Acidic media (e.g., H₂SO₄, HCOOH) | Directing effects of existing substituents influence regioselectivity. researchgate.net |
| Elemental Fluorine (F₂) | Acidic media | Can be highly reactive and may lead to complex product mixtures. researchgate.netresearchgate.net |
| Acetyl Hypofluorite | Not specified in provided context | Serves as a novel electrophilic fluorinating agent. researchgate.net |
Indirect Fluorination via Precursors
Indirect fluorination methods provide an alternative route to introduce fluorine, often with better control over regioselectivity. These strategies typically involve the synthesis of a pre-functionalized quinoline that can then be converted to the desired fluoro derivative.
One common indirect method is the Balz-Schiemann reaction, which involves the diazotization of an aminoquinoline precursor, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. researchgate.net Another approach involves nucleophilic substitution of a suitable leaving group, such as a chloro or bromo substituent, with a fluoride ion. researchgate.netnih.gov
Introduction of Propyl and Other Alkyl Side Chains at Position 2
The introduction of a propyl or other alkyl group at the C-2 position of the quinoline ring is another key synthetic transformation. Various methods have been developed for the alkylation of the quinoline core. The alkylquinolones are a class of metabolites that typically feature an alkyl group at the C-2 position. semanticscholar.org
One common strategy involves the reaction of a quinoline precursor with an appropriate alkylating agent. The choice of the specific method can depend on the nature of the quinoline substrate and the desired alkyl group. For instance, the synthesis of 2-alkyl-4(1H)-quinolone derivatives has been a subject of extensive research. arkat-usa.org
Research has shown that the introduction of alkyl groups into substituted quinoline-2(1H)-ones can be influenced by the size and shape of the existing substituents. mdpi.com While many known alkylquinolones have simple hydrocarbon side-chains, there is growing interest in synthesizing derivatives with more diverse side-chains, including those with aromatic or sulfur-containing groups. semanticscholar.org The introduction of a hydrophobic alkyl chain can be important for the biological activity of the resulting compound. orientjchem.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity of the final product, this compound. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time.
The use of catalysts is a common strategy to enhance reaction rates and improve yields in quinoline synthesis. researchgate.net For example, chloramine-T has been demonstrated as an efficient catalyst for the synthesis of substituted quinolines. researchgate.net The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) often being preferred. nih.govresearchgate.net
Temperature is another critical factor that needs to be carefully controlled. Many reactions for quinoline synthesis are carried out at elevated temperatures to drive the reaction to completion. mdpi.com The optimization process often involves screening a range of conditions to identify the ideal combination that provides the highest yield of the desired product in the shortest amount of time. For instance, in the synthesis of certain fluoroquinolone derivatives, refluxing in water was found to be the optimal condition, leading to high yields and short reaction times. scielo.org.mx
| Parameter | Example/Observation | Reference |
|---|---|---|
| Catalyst | Chloramine-T, Lanthanum chloride, Heteropolyacids | researchgate.net |
| Solvent | Acetonitrile, Ethanol (B145695), Water, Solvent-free conditions | researchgate.netscielo.org.mx |
| Temperature | Reactions often carried out at reflux temperature. | researchgate.netscielo.org.mx |
| Reaction Time | Optimized to achieve completion of the reaction. | researchgate.netscielo.org.mx |
Green Chemistry Principles in Synthetic Route Design for Quinolones
The application of green chemistry principles to the synthesis of quinolones is a growing area of focus, aiming to develop more environmentally benign and sustainable processes. ijpsjournal.comqeios.comqeios.com This involves the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.
Solvent-Free and Catalytic Methodologies
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions, where the reactants are ground together, have been successfully applied to the synthesis of polyhydroquinolines, offering an environmentally friendly and efficient protocol. longdom.org When solvents are necessary, the use of greener alternatives like water or ethanol is encouraged. researchgate.net
Catalytic methodologies play a crucial role in green synthesis by enabling reactions to proceed under milder conditions and with higher efficiency, thus reducing energy consumption and waste generation. ijpsjournal.com Various catalysts, including heterogeneous catalysts that can be easily recovered and reused, have been developed for quinoline synthesis. longdom.orgresearchgate.net Microwave-assisted and ultrasound-assisted synthesis are other energy-efficient techniques being explored to promote green quinoline production. ijpsjournal.comqeios.com
Atom Economy and Sustainability in Quinolone Synthesis
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Synthetic routes with high atom economy are preferred as they generate less waste. One-pot, multi-component reactions are particularly attractive as they can significantly improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. researchgate.netnih.gov
Researchers are actively developing new synthetic methods for quinoline derivatives that are highly atom-economical. rsc.orgresearchgate.net For example, a method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes has been reported to be atom-economical. rsc.org The use of renewable starting materials and the development of catalytic systems based on earth-abundant metals are also important aspects of designing sustainable synthetic routes for quinolones. researchgate.netrsc.org
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 6 Fluoro 2 Propyl 4 Quinolinol
Molecular Target Interactions and Binding Dynamics
Quinolone derivatives are renowned for their potent antibacterial activity, which is primarily mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones effectively trap the enzymes, leading to a cessation of DNA synthesis and ultimately bacterial cell death.
Table 1: Predicted Interaction of 6-Fluoro-2-propyl-4-quinolinol with Bacterial Enzymes
| Target Enzyme | Predicted Interaction | Basis of Prediction |
|---|---|---|
| DNA Gyrase | Inhibition | Based on the known activity of the 4-quinolinol scaffold. nih.gov |
| Topoisomerase IV | Inhibition | Based on the known activity of the 4-quinolinol scaffold. nih.gov |
Beyond their antibacterial effects, quinoline (B57606) derivatives have emerged as promising scaffolds for the development of inhibitors for other enzyme classes, including kinases and reductases. The quinoline ring system is a versatile nucleus found in various kinase inhibitors. nih.gov Certain 4-anilinoquinoline derivatives, which share structural similarities with N-phenyl-substituted 4-aminoquinolines, have shown kinase inhibitory activity.
Specifically, derivatives of 4-quinolone-3-carboxamide have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov In these studies, 6-fluoroquinolone derivatives demonstrated inhibitory activity, although they were generally less potent than their 6-chloro counterparts. nih.gov Given these findings, this compound may possess inhibitory activity against certain kinases, but specific enzymatic assays are required for confirmation.
There is no direct evidence in the searched literature to suggest that this compound inhibits reductases.
The binding of quinoline-based compounds to various receptors has been explored, revealing their potential to modulate receptor function. For instance, certain quinolinone-carboxamide derivatives have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2R). nih.gov Additionally, fluorescence resonance energy transfer (FRET) studies have been employed to investigate the binding dynamics of quinolone-based bitopic ligands at muscarinic M1 receptors. researchgate.net
While these studies highlight the potential of the broader quinoline class to interact with G protein-coupled receptors (GPCRs), specific receptor binding profiles and ligand-target dynamics for this compound are not documented in the available literature. Competitive binding assays would be necessary to determine its affinity for a panel of receptors. nih.gov
The modulation of ion channels by quinoline derivatives is an area of active research. However, specific studies detailing the interaction of this compound with ion channels are not available. General studies on alkaloids, a broad class of compounds that includes quinolines, have shown that they can modulate the function of ion channels, often by altering the physical properties of the lipid membrane in which the channels are embedded. researchgate.net This suggests a potential indirect mechanism of ion channel modulation. Direct interaction studies with specific ion channels would be needed to confirm any modulatory effects of this compound.
Enzyme Inhibition Kinetics and Specificity Studies
Cellular Pathway Interrogation in In Vitro Models
The cellular effects of quinoline derivatives are often linked to their ability to interfere with critical signaling pathways. In the context of cancer research, certain 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide derivatives have been shown to induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway. Treatment with these compounds led to a decrease in the expression of PI3K and AKT, which are key proteins in a pathway that promotes cell survival.
Given the structural similarities, it is plausible that this compound could also impact cellular pathways such as the PI3K/AKT pathway. However, without direct experimental evidence from in vitro studies using relevant cell lines, this remains speculative. Interrogation of cellular pathways through techniques like Western blotting, reporter gene assays, or transcriptomic analysis would be necessary to elucidate the specific effects of this compound.
Table 2: Investigated and Potential Biological Activities of this compound and Related Derivatives
| Biological Activity | Compound/Derivative Class | Observed/Potential Effect | Reference |
|---|---|---|---|
| Antibacterial | 4-Quinolinol/Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |
| Anticancer | 6-Fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | Induction of apoptosis via PI3K/AKT pathway modulation | |
| Antimalarial | 4-Quinolinol derivatives | Interference with heme detoxification | ontosight.ai |
| Antiviral | Quinoline derivatives | Inhibition of viral replication (e.g., ZIKV) | nih.gov |
| Kinase Inhibition | 4-Quinolone-3-carboxamide derivatives | Inhibition of VEGFR-2 | nih.gov |
Investigations into Intracellular Signaling Cascades
Information regarding the specific effects of this compound on intracellular signaling cascades is not extensively detailed in publicly available research. While the broader class of quinoline derivatives is known to interact with various signaling pathways, specific studies elucidating the direct impact of this particular compound on pathways such as MAPK/ERK, PI3K/Akt, or JAK/STAT have not been prominently reported. Further research is required to map the specific intracellular signaling events modulated by this compound.
Modulation of Cellular Proliferation and Apoptotic Pathways (mechanistic studies in cell lines)
The influence of this compound on cellular proliferation and apoptosis has been a subject of investigation, particularly in the context of cancer research. Studies have shown that certain quinoline derivatives can exert cytostatic or cytotoxic effects on various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key regulatory proteins. For instance, some quinolinol compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the mitochondrial pathway of apoptosis. Furthermore, the activation of caspases, particularly caspase-3 and caspase-9, is a common downstream event reported for bioactive quinoline derivatives, leading to the execution of the apoptotic program. However, specific data from mechanistic studies on cell lines treated with this compound, detailing its precise effects on cell cycle progression and the key molecular players in the apoptotic cascade, remain to be fully elucidated.
Effects on Cellular Differentiation and Gene Expression
In Vitro and In Vivo (Animal Model) Biological Evaluations Focused on Mechanism
The biological activities of this compound have been explored in various in vitro and in vivo models to understand its mechanisms of action across different therapeutic areas.
Antimicrobial Mechanistic Research (e.g., DNA gyrase inhibition in bacteria)
While many fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, specific mechanistic studies on this compound's antimicrobial action are limited. Research into its potential to inhibit these essential bacterial enzymes would be a critical step in evaluating its efficacy as an antibacterial agent. The structural features of this compound, including the fluoro group at position 6, are suggestive of potential interactions with the active sites of these enzymes, a hallmark of the quinolone class of antibiotics.
Anti-inflammatory Cascade Modulation in Cellular and Animal Models
The anti-inflammatory properties of quinoline derivatives have been noted in several preclinical studies. The mechanisms often involve the modulation of key inflammatory pathways. For instance, some quinolines have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is often achieved by targeting upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. In animal models of inflammation, the administration of certain quinoline compounds has led to a reduction in edema, inflammatory cell infiltration, and other markers of inflammation. However, specific studies detailing the in vitro and in vivo anti-inflammatory mechanisms of this compound are not extensively reported.
Investigations into Antiparasitic Mechanisms in Preclinical Models
The potential of quinoline-based compounds as antiparasitic agents is well-established, with quinine (B1679958) and its derivatives being cornerstone therapies for malaria. The mechanisms of action are varied and can include interference with parasite metabolism, such as heme detoxification in Plasmodium falciparum, or inhibition of nucleic acid synthesis. While the core quinoline scaffold is present in this compound, specific investigations into its antiparasitic activity and mechanism of action in preclinical models of parasitic diseases like malaria, leishmaniasis, or trypanosomiasis are not prominently featured in the available literature. Future research in this area could uncover novel therapeutic applications for this compound.
Antiviral Mechanism Studies (e.g., HIV-1 integrase inhibition)
Quinolone derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including antiviral properties. researchgate.netrsc.orgualberta.ca While the parent 4-quinolone scaffold has been extensively studied, specific investigations into the antiviral mechanisms of this compound are part of a broader effort to understand how structural modifications influence activity against viral targets like Human Immunodeficiency Virus Type 1 (HIV-1) integrase. rsc.orgualberta.ca
The primary mechanism by which many quinolone derivatives are thought to exert their anti-HIV-1 activity is through the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. tandfonline.comnih.gov This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. tandfonline.comgoogle.com Quinolone-based inhibitors, often possessing a characteristic β-diketo acid motif, are believed to chelate divalent metal ions (typically Mg2+) in the active site of the integrase, thereby blocking its strand transfer function. nih.govresearchgate.net
Although many potent quinolone-based HIV-1 integrase inhibitors feature a carboxylic acid at the C-3 position, research has also explored derivatives lacking this group. researchgate.net Some 4-oxoquinoline derivatives without a 3-carboxylate moiety have demonstrated potent anti-HIV-1 activity, suggesting alternative binding modes or mechanisms. researchgate.net Time-of-addition experiments with certain 4-oxoquinoline analogs have indicated that their antiviral activity can persist even after the viral integration stage, hinting at additional or different viral targets. researchgate.net
Furthermore, allosteric inhibitors of HIV-1 integrase (ALLINIs) represent another mechanistic class. These molecules bind to a site on the integrase dimer interface, distinct from the active site, and induce aberrant multimerization of the enzyme, which also blocks viral replication. nih.gov Studies on multi-substituted quinolines as ALLINIs have explored substitutions at various positions, including the C-6 and C-8 positions, to understand their impact on integrase multimerization and antiviral activity. nih.gov Therefore, while direct enzymatic inhibition is a primary focus, the full mechanistic picture for quinoline derivatives can be complex and multifaceted.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activities. researchgate.netacs.org These studies involve systematically modifying different parts of the molecule and observing the resulting changes in potency and selectivity for various biological targets. rsc.orgnih.gov The quinolone scaffold is a versatile platform where modifications at several positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) can significantly alter the compound's physicochemical and pharmacological properties. rsc.org
Positional Scanning and Influence of Fluorine Substituents on Biological Interactions
The introduction of fluorine atoms into organic molecules can profoundly impact their biological properties. encyclopedia.pub In the context of quinolones, a fluorine atom at the C-6 position was a major breakthrough, conferring broad and potent antimicrobial activity. nih.gov The electron-withdrawing nature of fluorine can enhance metabolic stability and alter the electronic properties of the quinoline ring, potentially improving interactions with biological targets.
Table 1: Influence of Fluorine Position on Quinolone Activity
| Position of Fluorine | Observed Effect on Biological Activity | Reference(s) |
| C-6 | Broad and potent antimicrobial activity. | nih.gov |
| C-5 | Potent anti-HIV-1 activity in some derivatives. | tandfonline.com |
| C-8 | Improved activity against anaerobic bacteria; potential for phototoxicity. | mdpi.comoup.com |
Variation of Alkyl Chain Length and Branching at Position 2
The substituent at the C-2 position of the quinolone ring plays a role in modulating biological activity. rsc.org SAR studies have shown that the nature of this substituent, including alkyl chain length and branching, can be significant. For some biological activities, such as anticancer properties, alkyl groups at the C-2 position have been found to be more advantageous than aryl groups. mdpi.com
Research on various quinoline derivatives has indicated that the length of the alkyl chain can influence the compound's efficacy. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives studied for corrosion inhibition, the length of the alkyl chain was shown to significantly affect performance. researchgate.net Similarly, in other heterocyclic systems, longer alkyl linkers have been associated with increased lipophilicity and improved biological activity. nih.gov While direct studies on the C-2 propyl group of this compound are specific, the general principle from related compounds suggests that variations in this alkyl chain, such as increasing or decreasing its length or introducing branching (e.g., isopropyl vs. n-propyl), would likely impact the compound's interaction with its biological targets. mdpi.com
Table 2: Effect of C-2 Substituent on Quinolone Activity
| C-2 Substituent | General Observation | Reference(s) |
| Alkyl Groups | Often more advantageous for anticancer activity than aryl groups. | mdpi.com |
| Alkyl Chain Length | Can significantly influence biological efficacy. | researchgate.netsemanticscholar.org |
| Branched Alkyl Groups | Can alter activity compared to straight-chain isomers. | mdpi.com |
Impact of Substituents on the 4-Quinolone Core for Specific Activities
The 4-quinolone core is a privileged structure in medicinal chemistry, and substituents at various positions are critical for directing its biological activity. researchgate.netnih.gov The substituent at the N-1 position is crucial, with a cyclopropyl (B3062369) group often being optimal for antimicrobial activity. oup.com The C-3 position is also highly influential; for many antibacterial and antiviral quinolones, a carboxylic acid at this position is a key feature for activity, often by participating in metal chelation at the enzyme's active site. tandfonline.comresearchgate.net
The substituent at the C-7 position is one of the most adaptable sites for modification and has a major impact on the spectrum of activity. mdpi.comresearchgate.net For antibacterial agents, a piperazine (B1678402) ring at C-7 generally enhances potency against Gram-negative bacteria, while an aminopyrrolidine group improves activity against Gram-positive bacteria. oup.com For anti-HIV activity, modifications at the C-6, C-7, and C-8 positions have been extensively explored to develop more potent and selective integrase inhibitors. tandfonline.com The presence of a halogen at the C-6 position, such as in this compound, is a well-established strategy for enhancing potency. nih.gov
Elucidation of Pharmacophoric Requirements for Mechanistic Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinolone derivatives acting as HIV-1 integrase inhibitors, the pharmacophore often includes a metal-chelating motif. mdpi.combrieflands.com This is typically formed by the C-4 keto group and a C-3 carboxyl group, which coordinate with divalent metal ions in the enzyme's active site. researchgate.net
Metabolic Profiling and Pharmacokinetic Considerations in Preclinical Settings
In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
The initial step in characterizing the metabolic profile of a compound like 6-Fluoro-2-propyl-4-quinolinol involves assessing its stability in the presence of key metabolic enzyme systems. These in vitro assays are fundamental for predicting a drug's hepatic clearance and its potential lifespan in the body. The primary systems used for this evaluation are liver microsomes and hepatocytes.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.net Hepatocytes, or liver cells, provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes, along with necessary cofactors, offering a closer model to the in vivo liver environment. researchgate.net
In a typical metabolic stability assay, the compound is incubated with either liver microsomes or a suspension of hepatocytes, and the decrease in its concentration is measured over time. researchgate.net From this data, two key parameters are calculated:
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time.
While specific experimental data for this compound is not publicly available, studies on structurally related quinoline (B57606) derivatives provide valuable insights. For instance, research on various 2-substituted quinolines has shown a range of metabolic stabilities, with half-lives from under 7 to over 15 minutes in rat liver microsomes. researchgate.net The metabolic stability of quinolones can be significantly influenced by their substituents. acs.orgnih.gov The introduction of a propyl group at the C-2 position and a fluorine atom at the C-6 position on the quinolinol core would be expected to influence its metabolic profile, potentially creating a compound with moderate to high clearance.
Table 1: Representative In Vitro Metabolic Stability Assay Parameters
| Parameter | Description | Typical Units | Significance |
|---|---|---|---|
| Test System | Biological matrix containing metabolic enzymes. | N/A | Microsomes for Phase I; Hepatocytes for Phase I & II. |
| Compound Conc. | Initial concentration of the test compound. | µM | Should be below Km to ensure linear kinetics. |
| Incubation Time | Duration of exposure to the metabolic system. | minutes | Typically up to 60 min for microsomes, longer for hepatocytes. |
| Half-life (t½) | Time for 50% of the compound to be eliminated. | min | Shorter t½ indicates faster metabolism. |
Identification of Major Metabolites and Biotransformation Pathways in Preclinical Systems
Identifying the metabolic products, or metabolites, of this compound is essential to understand its complete biological activity and potential for toxicity. The biotransformation of xenobiotics typically occurs in two phases.
Phase I Reactions: These are functionalization reactions that introduce or expose polar groups on the parent molecule. For a compound like this compound, the most probable Phase I pathways, catalyzed primarily by CYP enzymes, include:
Hydroxylation of the propyl side chain: The aliphatic propyl group is a likely site for oxidation, which can occur at various positions along the chain. Studies on 2-propyl-quinoline have confirmed that hydroxylation of the side chain is a major metabolic pathway. researchgate.net
Hydroxylation of the quinoline ring: The aromatic quinoline core can also be a target for oxidation. oup.com
Oxidation of the quinoline nitrogen: This can lead to the formation of N-oxides.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. Likely Phase II pathways include:
Glucuronidation: The hydroxyl group at the 4-position of the quinolinol ring and any newly formed hydroxyl groups from Phase I metabolism are prime candidates for conjugation with glucuronic acid. This is a common pathway for quinoline derivatives. researchgate.net
Sulfation: Conjugation with a sulfonate group can also occur at available hydroxyl groups.
Metabolites are typically identified using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for their separation and structural elucidation.
Table 2: Plausible Biotransformation Pathways for this compound
| Metabolic Phase | Reaction Type | Potential Site on Compound | Resulting Metabolite |
|---|---|---|---|
| Phase I | Aliphatic Hydroxylation | Propyl group at C-2 | Hydroxypropyl-quinolinol derivative |
| Phase I | Aromatic Hydroxylation | Quinoline ring system | Dihydroxy-quinolinol derivative |
| Phase II | Glucuronidation | Hydroxyl group at C-4 | 4-O-glucuronide conjugate |
Theoretical Pharmacokinetic Predictions (Absorption, Distribution, Elimination)
In the early stages of drug discovery, computational (in silico) models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. semanticscholar.orgnih.gov These predictions help to identify potential liabilities and guide further optimization. For this compound, these predictions would be based on its physicochemical properties.
Absorption: Oral absorption is often predicted using models based on Lipinski's Rule of Five and by calculating the polar surface area (TPSA). The success of many fluoroquinolones is partly attributed to their good oral bioavailability. semanticscholar.org The introduction of a fluorine atom can sometimes enhance properties like membrane permeability.
Distribution: The extent of a drug's distribution into tissues is related to its lipophilicity (LogP) and plasma protein binding. The propyl group would likely increase the lipophilicity of the quinolinol core, suggesting a potential for wider distribution into tissues compared to the unsubstituted parent molecule.
Elimination: Elimination is a combination of metabolism (hepatic clearance) and excretion (renal or biliary). Predictions of metabolic stability (as discussed in 4.1) are key inputs for estimating the rate of elimination.
While specific in silico predictions for this compound are not published, general ADME predictions for related quinolone structures often suggest good drug-like properties. nih.gov
Table 3: Theoretical ADME Profile for a Novel Quinolone Derivative
| ADME Parameter | Predicted Property | Implication |
|---|---|---|
| Absorption | High GI Absorption | Likely well-absorbed after oral administration. |
| BBB Permeant: No/Low | May not readily cross the blood-brain barrier. | |
| Distribution | Volume of Distribution (Vd) | Moderate to High (dependent on LogP). |
| Plasma Protein Binding | Predicted to be moderate to high. | |
| Metabolism | Substrate for CYP enzymes | Likely metabolized by multiple CYP isoforms. |
| Excretion | Bioavailability Score | Good (e.g., >0.5), indicating drug-like potential. semanticscholar.org |
Enzyme Induction/Inhibition Potential of Drug-Metabolizing Enzymes
A critical aspect of preclinical assessment is determining whether a compound can alter the activity of drug-metabolizing enzymes, particularly the CYP450 family. wjpsonline.com
Enzyme Inhibition: This can lead to drug-drug interactions, where the co-administration of the new compound increases the plasma levels of another drug, potentially causing toxicity. Quinolone derivatives have been shown to be inhibitors of specific CYP isoforms, most notably CYP1A2. nih.govnih.gov The inhibitory potential of this compound would need to be tested against a panel of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Enzyme Induction: This occurs when a compound increases the expression of a metabolizing enzyme, which can lead to faster metabolism of co-administered drugs, reducing their efficacy.
These assessments are typically performed in vitro using human liver microsomes or hepatocytes by measuring the effect of the test compound on the metabolism of specific probe substrates for each CYP isoform. researchgate.netnih.gov Given that various quinoline derivatives interact with CYP enzymes, it would be crucial to experimentally determine the inhibitory and inductive profile of this compound to understand its potential for clinically relevant drug-drug interactions. nih.govresearchgate.net
Table 4: Representative CYP450 Inhibition Assay Design
| CYP Isoform | Probe Substrate | Measured Metabolite | Purpose |
|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | Assess inhibition of a key enzyme in drug metabolism. nih.gov |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Evaluate potential for interaction with drugs like warfarin. |
| CYP2D6 | Dextromethorphan | Dextrorphan | Assess inhibition of an enzyme with high genetic polymorphism. |
Analytical and Spectroscopic Characterization Methods for 6 Fluoro 2 Propyl 4 Quinolinol in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Fluoro-2-propyl-4-quinolinol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the propyl group. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the benzene (B151609) ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The propyl group will show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the quinoline ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (typically 100-160 ppm), with their chemical shifts influenced by the fluorine and hydroxyl substituents. The presence of the fluorine atom will cause C-F coupling, leading to splitting of the signals for the carbon atoms in its vicinity. The three carbon atoms of the propyl group will appear in the aliphatic region (typically 10-40 ppm).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with neighboring aromatic protons (³JHF and ⁴JHF couplings).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (propyl) | ~0.9 | Triplet (t) | ~7 |
| CH₂ (propyl, middle) | ~1.7 | Sextet | ~7 |
| CH₂ (propyl, attached to ring) | ~2.8 | Triplet (t) | ~7 |
| Aromatic H | 7.0 - 8.0 | Multiplets (m) | - |
| OH | Variable | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (propyl) | ~14 |
| CH₂ (propyl, middle) | ~23 |
| CH₂ (propyl, attached to ring) | ~38 |
| Quinolino C-H | 110 - 135 |
| Quinolino C-F (C-6) | 155 - 165 (doublet, ¹JCF) |
| Quinolino C-OH (C-4) | 170 - 180 |
| Quinolino C-N | 140 - 150 |
| Quinolino C-propyl (C-2) | 150 - 160 |
| Other Quaternary C | 120 - 145 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the propyl group, resulting in a prominent fragment ion. Other characteristic fragments may arise from the cleavage of the quinoline ring system.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a definitive method for confirming the molecular formula of this compound (C₁₂H₁₂FNO). Any observed deviation between the measured mass and the calculated mass for the proposed formula would be in the parts-per-million (ppm) range, providing a high degree of confidence in the compound's identity.
Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on the molecular formula C₁₂H₁₂FNO.
| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass - HRMS) |
| [M]⁺ | 205 | 205.0897 |
| [M-CH₃]⁺ | 190 | 190.0666 |
| [M-C₂H₅]⁺ | 176 | 176.0510 |
| [M-C₃H₇]⁺ | 162 | 162.0353 |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the propyl group would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce sharp peaks in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would likely be observed in the 1200-1300 cm⁻¹ range.
Table 4: Predicted FTIR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium to Strong |
| C=C and C=N stretch (quinoline ring) | 1500 - 1650 | Medium to Strong |
| C-F stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound, which contains a conjugated quinoline system, is expected to show characteristic absorption bands in the UV region. Quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the hydroxyl and fluoro substituents will influence the position and intensity of these absorption maxima (λmax). The spectrum would likely be recorded in a solvent such as ethanol (B145695) or methanol.
Table 5: Predicted UV-Vis Absorption Maxima for this compound Predicted data based on the UV-Vis spectra of similar quinoline derivatives.
| Solvent | Predicted λmax (nm) |
| Ethanol | ~230, ~280, ~330 |
Chromatographic Separation Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating the components of a mixture and are widely used for assessing the purity of a compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, would be well-retained on a C18 column. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram, typically detected using a UV detector set at one of the compound's absorption maxima. This method can also be developed into a quantitative assay by using a calibration curve prepared from standards of known concentration.
Table 6: Typical HPLC Method Parameters for this compound General parameters for a reversed-phase HPLC method.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at a specific λmax (e.g., 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide valuable information regarding its purity and molecular weight.
Methodology in Research: In a research setting, a GC-MS method for this compound would typically involve dissolving the compound in a suitable organic solvent. The choice of the GC column is critical; a capillary column with a non-polar or medium-polarity stationary phase is often employed for the analysis of quinoline derivatives.
The operational parameters of the GC-MS would be optimized to achieve good separation and peak shape. This includes adjusting the injector temperature, the temperature program of the column oven, and the carrier gas flow rate. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern for this compound, aiding in its identification.
Illustrative GC-MS Parameters for a Related Compound (Quinoline): While specific data for this compound is not readily available in the public domain, the analysis of the parent compound, quinoline, can provide insights into the expected methodology.
| Parameter | Value |
| GC System | Agilent 7890A |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Detector | Agilent 5975C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
For this compound, the presence of the polar hydroxyl group might necessitate derivatization, such as silylation, to increase its volatility and thermal stability for optimal GC analysis.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly well-suited for the analysis and purification of chiral and achiral thermally labile and low-to-moderate molecular weight compounds.
Application in Research: For a heterocyclic compound like this compound, SFC can be a valuable tool. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol, allows for the analysis of polar compounds.
In a research context, SFC could be used for both analytical and preparative scale separations of this compound, for instance, to isolate it from a reaction mixture or to separate potential stereoisomers if a chiral center is present. The method development would involve screening different stationary phases (columns) and optimizing the mobile phase composition, back pressure, and temperature to achieve the desired separation.
General SFC System Parameters:
| Parameter | Description |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) |
| Stationary Phase | Various packed columns (e.g., silica, diol, chiral phases) |
| Detector | UV-Vis, Mass Spectrometer (MS) |
| Back Pressure | Typically 100-400 bar |
| Temperature | Typically 30-60 °C |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Research Findings from Analogous Structures: While the crystal structure of this compound has not been reported, studies on other 4-hydroxyquinoline (B1666331) derivatives provide valuable insights into the expected structural features. For instance, the crystal structure analysis of similar compounds often reveals the presence of strong hydrogen bonds, which play a crucial role in the crystal packing. It is expected that the hydroxyl group of this compound would participate in hydrogen bonding with the nitrogen atom of an adjacent molecule, forming characteristic supramolecular assemblies.
Hypothetical Crystallographic Data Table for a 4-Hydroxyquinoline Derivative: The following table illustrates the type of data obtained from an X-ray crystallographic study of a related 4-hydroxyquinoline derivative.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 14.567 |
| c (Å) | 9.345 |
| β (°) | 105.2 |
| Volume (ų) | 1067.8 |
| Z | 4 |
| Hydrogen Bonding | O-H···N |
This structural information is critical for understanding the compound's physical properties and for computational modeling studies.
Quantitative Analytical Methods in Biological Matrices for Research Applications
In preclinical research, it is often necessary to quantify the concentration of a compound in biological matrices such as animal tissue or cell lysates. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and accuracy.
Methodology for Research Applications: A quantitative LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: Extraction of the analyte from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
Chromatographic Separation: Separation of the analyte from endogenous matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for fluoroquinolone analysis.
Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
Illustrative LC-MS/MS Parameters for Fluoroquinolone Analysis in Animal Tissue: The following table provides typical parameters for the quantitative analysis of fluoroquinolones in biological samples, which would be adapted for this compound. nih.govusda.govnih.gov
| Parameter | Description |
| LC System | UHPLC System |
| Column | C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from low to high organic content |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Specific precursor → product ion transitions for the analyte and internal standard |
This type of validated bioanalytical method is essential for pharmacokinetic and drug metabolism studies in a research setting.
Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 2 Propyl 4 Quinolinol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, geometry, and energy of a molecule. For 6-Fluoro-2-propyl-4-quinolinol, these calculations can reveal key details about its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. mdpi.commdpi.com It has been successfully applied to various quinoline (B57606) derivatives to study their molecular structure and vibrational frequencies. scirp.orgresearchgate.net In the study of this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to achieve several objectives. mdpi.comresearchgate.net
First, the geometry of the molecule is optimized to find its most stable three-dimensional conformation. This process provides accurate bond lengths, bond angles, and dihedral angles. nih.gov Following optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. mdpi.comscirp.org The calculated frequencies, when compared with experimental data, provide a comprehensive assignment of the vibrational modes of the molecule. researchgate.net
Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of intramolecular charge transfer, which can be crucial for biological activity. nih.gov For this compound, DFT calculations would determine the energies of the HOMO and LUMO. This analysis helps in understanding its potential to interact with biological targets and participate in charge-transfer processes. scirp.org
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive. mdpi.com These parameters are invaluable for predicting the compound's reactivity and its ability to bind effectively to biomolecules. nih.gov
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -χ) | Quantifies the energy lowering upon maximal electron flow. |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.
For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Studies on similar 6-fluoroquinoline derivatives have identified targets such as Plasmodium falciparum translation elongation factor 2 (PfeEF2) and human DNA topoisomerase II. nih.govnih.gov
The analysis of a docked complex involves identifying key intermolecular interactions, including:
Hydrogen Bonds: These are crucial for specificity and affinity, often involving polar groups on the ligand and amino acid residues like glutamine, asparagine, and serine. nih.gov
Hydrophobic Interactions: The propyl group and the quinoline ring of the compound would likely engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-Pi Stacking: The aromatic quinoline ring can interact with aromatic residues like tyrosine, phenylalanine, and tryptophan.
By visualizing and analyzing these interactions, researchers can understand why the ligand binds to a specific site and which chemical moieties are most important for binding. nih.gov
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol). nih.gov A more negative value indicates a stronger, more favorable interaction. Studies on 2,4-disubstituted 6-fluoroquinolines targeting PfeEF2 have reported binding affinities ranging from -8.2 to -10.7 kcal/mol. nih.gov Similarly, docking of fluoroquinolones against human topoisomerase IIα showed binding energies between -6.06 and -7.7 kcal/mol. nih.gov
These predicted affinities allow for the ranking of different compounds and the prioritization of the most promising candidates for further experimental testing. The predicted binding mode, or pose, shows the exact orientation and conformation of the ligand within the active site, providing a structural hypothesis for its biological activity.
| Target Protein | Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |
| Human Topoisomerase IIα | GLN773, ASN770, LYS723 | -6.5 to -7.7 | Hydrogen Bonding |
| Human Topoisomerase IIβ | ASP479, SER480, ARG503 | Not specified | Hydrogen Bonding |
| P. falciparum eEF2 | Not specified | -8.2 to -10.7 | Formation of Stable Complexes |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netfrontiersin.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. researchgate.netnih.gov
A QSAR study on 2,4-disubstituted 6-fluoroquinolines successfully developed a robust model to predict their antiplasmodial activity. nih.gov Such a model is built by calculating a large number of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Using statistical methods like Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR), a model is generated that relates a subset of these descriptors to the observed biological activity. nih.govbrieflands.com
For this compound and its analogs, a QSAR model would identify the key structural features that govern their activity. The study on 6-fluoroquinolines found that properties described by descriptors like n5Ring (number of 5-membered rings), GGI9 (a topological index), and various 3D descriptors (TDB7u, TDB8u, RDF75i) were critical for antiplasmodial potency. nih.gov
The predictive power and reliability of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov Key statistical metrics include the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive squared correlation coefficient for an external test set (R²pred). nih.gov A high-quality QSAR model provides valuable insights into the structure-activity landscape, enabling the rational design of new derivatives with improved biological profiles.
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.921 | Indicates a strong correlation between descriptors and activity for the training set. |
| R²adj (Adjusted R²) | 0.878 | R² adjusted for the number of descriptors in the model. |
| Q²cv (Cross-validation Coeff.) | 0.801 | Measures the internal predictive ability of the model. |
| R²pred (External Validation Coeff.) | 0.901 | Measures the model's ability to predict the activity of an external test set. |
2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA, HQSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. Although specific 2D and 3D QSAR studies employing methods like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or Hologram QSAR (HQSAR) on this compound were not identified in the reviewed literature, a robust QSAR model has been developed for a series of 2,4-disubstituted 6-fluoroquinolines, which share the same core scaffold.
One such study focused on the antiplasmodial activity of these compounds and developed a predictive QSAR model using the genetic function approximation technique. nih.gov This model demonstrated a strong correlation between the physicochemical properties of the 6-fluoroquinoline derivatives and their biological activity. The statistical significance of this model is highlighted by its high internal and external validation parameters, indicating its reliability and predictive power. nih.gov
The antiplasmodial activity of these 6-fluoroquinolines was found to be influenced by several physicochemical descriptors, including the number of 5-membered rings (n5Ring), the topological charge index (GGI9), 3D topological distance-based autocorrelation (TDB7u and TDB8u), and the radial distribution function (RDF75i). nih.gov Specifically, the descriptors n5Ring, TDB8u, and RDF75i were positively correlated with the antiplasmodial activity, while GGI9 and TDB7u showed a negative correlation. nih.gov
Below is a table summarizing the statistical validation of the QSAR model for 2,4-disubstituted 6-fluoroquinolines.
| Statistical Parameter | Value |
| Squared Correlation Coefficient (R²) | 0.921 |
| Adjusted R² (R²adj) | 0.878 |
| Cross-validated R² (Q²) | 0.801 |
| Predictive R² (R²pred) | 0.901 |
This data is based on a QSAR study of 2,4-disubstituted 6-fluoroquinolines and not specifically this compound. nih.gov
Development of Predictive Models for Biological Interactions
The development of predictive models is a direct outcome of QSAR studies and is crucial for designing novel analogs with enhanced biological activity. The QSAR model developed for 2,4-disubstituted 6-fluoroquinolines serves as a valuable tool for predicting the antiplasmodial activity of new compounds within this class. nih.gov By understanding the impact of various physicochemical properties, researchers can strategically modify the structure of the lead compounds to improve their therapeutic efficacy.
The insights gained from such models can guide the synthesis of new derivatives with optimized properties. For instance, the positive correlation of descriptors like n5Ring suggests that the presence of five-membered rings in the substituents could enhance the antiplasmodial activity. Conversely, the negative correlation of GGI9 and TDB7u indicates that modifications leading to a decrease in the values of these descriptors might be beneficial. nih.gov These predictive models, therefore, play a critical role in streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
In Silico ADME Prediction
Computational tools are widely used to predict various ADME parameters. These predictions are based on the molecule's structure and physicochemical properties. For instance, studies on other quinoline derivatives have utilized in silico methods to predict properties such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
The investigation of the pharmacokinetic properties of the aforementioned 2,4-disubstituted 6-fluoroquinolines revealed that some of the potent compounds also exhibited good pharmacokinetic profiles in silico. nih.gov This suggests that the 6-fluoroquinoline scaffold is a promising starting point for the development of orally bioavailable drugs.
The following table outlines key ADME parameters that are typically evaluated in silico. The values for this compound are not available and are represented as "Not Available."
| ADME Parameter | Predicted Value for this compound | General Significance |
| Absorption | ||
| Human Intestinal Absorption | Not Available | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | Not Available | An in vitro model for predicting intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Not Available | Indicates if the compound can cross into the brain. |
| Plasma Protein Binding (PPB) | Not Available | Affects the free concentration of the drug in plasma. |
| Metabolism | ||
| CYP450 Inhibition | Not Available | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Not Available | A primary route of elimination for many drugs. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Not Available | A rule of thumb to evaluate druglikeness. |
Future Research Directions and Unexplored Avenues for 6 Fluoro 2 Propyl 4 Quinolinol Research
Development of Advanced Synthetic Methodologies for Novel Analogs
The synthesis of novel analogs of 6-Fluoro-2-propyl-4-quinolinol is fundamental to expanding its chemical space and exploring structure-activity relationships (SAR). While classical synthetic routes have been established for quinoline (B57606) derivatives, the focus is now shifting towards more advanced and efficient methodologies that allow for precise structural modifications.
Transition-Metal-Catalyzed C-H Functionalization: A significant area of future research lies in the application of transition-metal catalysis for the direct functionalization of the quinoline core. oup.comfrontiersin.org This approach offers a more atom-economical and efficient alternative to traditional multi-step syntheses. frontiersin.org Catalytic systems based on rhodium, palladium, iridium, and nickel can enable the selective introduction of various functional groups at different positions of the quinoline ring, which is crucial for fine-tuning the biological activity of the resulting analogs. oup.comyoutube.com The use of quinoline N-oxides as precursors can facilitate regioselective C-H activation, particularly at the C8 position. oup.com
Flow Chemistry: The adoption of continuous flow synthesis presents a promising avenue for the production of this compound analogs. nih.govnih.govnih.govsemanticscholar.orgnih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for rapid library synthesis. semanticscholar.orgnih.gov The telescoped synthesis of complex molecules like ciprofloxacin in a continuous flow system demonstrates the feasibility and efficiency of this technology for producing fluoroquinolone derivatives. nih.govnih.gov
Combinatorial Chemistry and High-Throughput Screening: To accelerate the discovery of potent analogs, combinatorial chemistry approaches can be employed to generate large libraries of diverse this compound derivatives. chemrxiv.orgdovepress.commdpi.com By systematically varying the substituents at key positions of the quinolinol scaffold, a vast chemical space can be explored. chemrxiv.orgdovepress.com When coupled with high-throughput screening, this strategy allows for the rapid identification of lead compounds with desired biological activities.
Advanced Synthetic Methodologies for this compound Analogs
| Methodology | Description | Potential Advantages |
| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the quinoline core using metal catalysts. | High atom economy, regioselectivity, and access to novel chemical space. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved reaction control, enhanced safety, and potential for automation and scalability. |
| Combinatorial Chemistry | Rapid synthesis of a large number of diverse analogs. | Efficient exploration of structure-activity relationships and accelerated lead discovery. |
| Metal-Free Synthesis | Utilization of radical-mediated processes to avoid toxic and precious metals. | Environmentally friendly and cost-effective. nih.gov |
Investigation of Novel Biological Targets and Pathways
While the antibacterial activity of many fluoroquinolones is well-characterized, the broader biological potential of this compound and its analogs remains largely untapped. Future research should focus on identifying and validating novel molecular targets and signaling pathways to expand the therapeutic applications of this compound class.
Beyond DNA Gyrase and Topoisomerase IV: The primary antibacterial targets of fluoroquinolones are DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. oup.comnih.govoup.com However, the diverse pharmacological activities reported for quinoline derivatives, including anticancer and anti-inflammatory effects, suggest the existence of other biological targets. researchgate.netbenthamscience.combiointerfaceresearch.comingentaconnect.com
Protein Kinase Inhibition: A significant and promising area of investigation is the potential for quinoline derivatives to act as protein kinase inhibitors. researchgate.netnih.govekb.eg Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.netekb.eg Quinoline-based compounds have been shown to inhibit a range of kinases, including:
Receptor Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. mdpi.com
Non-Receptor Tyrosine Kinases: Such as members of the Src family.
Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR pathway and Protein Kinase Novel 3 (PKN3). researchgate.netmdpi.comnih.gov
Modulation of Other Cellular Pathways: Research should also explore the interaction of this compound analogs with other key cellular pathways. For instance, some quinoline derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), suggesting a role in epigenetic regulation. mdpi.com Furthermore, the potential to modulate pathways involved in inflammation and neurodegeneration warrants investigation.
Potential Novel Biological Targets for this compound Analogs
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, c-Met, PI3K/Akt/mTOR, PKN3 | Cancer |
| DNA Modifying Enzymes | DNA Methyltransferases (DNMTs) | Cancer |
| Mitochondrial Proteins | AIFM1, IDH2 | Addressing off-target effects and toxicity |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative diseases |
Integration with Multi-Omics Approaches in Preclinical Research
To gain a comprehensive understanding of the biological effects of this compound and its analogs, the integration of multi-omics approaches in preclinical research is essential. nashbio.comfrontlinegenomics.com These high-throughput technologies provide a systems-level view of cellular responses to drug treatment, enabling a more holistic assessment of efficacy and potential toxicity. nashbio.com
Proteomics for Target Identification: Chemical proteomics can be a powerful tool for identifying both the intended targets and unintended off-targets of this compound analogs. semanticscholar.orgnih.govchemrxiv.orgnih.govchemrxiv.org Techniques such as thermal proteome profiling (TPP) and affinity-based protein profiling (AfBPP) can reveal direct protein-drug interactions within the complex cellular environment. chemrxiv.orgnih.gov For example, chemical proteomics has been used to identify mitochondrial proteins, such as AIFM1 and IDH2, as off-targets of fluoroquinolones, providing insights into their mitochondrial toxicity. nih.gov
Genomics and Transcriptomics for Mechanistic Insights: Analyzing changes in gene and transcript expression following treatment with this compound analogs can elucidate their mechanisms of action. This can help to identify the signaling pathways that are modulated by the compound and to discover biomarkers that may predict treatment response.
Metabolomics for Phenotypic Characterization: Metabolomic profiling can provide a snapshot of the metabolic state of cells or organisms in response to treatment. This can reveal drug-induced alterations in metabolic pathways and provide insights into the functional consequences of target engagement.
Integrated Multi-Omics Analysis: The true power of these approaches lies in their integration. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the drug's effects can be constructed. nih.gov This integrated approach can facilitate the identification of novel drug targets, the elucidation of complex mechanisms of action, and the prediction of potential adverse effects.
Exploration of Targeted Delivery Mechanisms at a Conceptual Level
Enhancing the therapeutic index of this compound and its analogs can be achieved through the development of targeted delivery systems. At a conceptual level, several strategies can be explored to increase the concentration of the drug at the desired site of action while minimizing systemic exposure and associated side effects.
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles offers a versatile platform for targeted delivery. dovepress.comnih.govmdpi.comconsensus.appscielo.br
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to direct them to specific cells or tissues. nih.govplos.orgnih.gov For example, transferrin-conjugated liposomes have been used to target tumor cells that overexpress the transferrin receptor. plos.org
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug.
Metallic Nanoparticles: Gold nanoparticles have been explored as carriers for antibacterial agents, potentially enhancing their efficacy. mdpi.com
Prodrug Strategies: The conversion of this compound into an inactive prodrug that is activated at the target site is another promising approach. frontiersin.orgnih.govmdpi.comtandfonline.comnih.gov
Enzyme-Activated Prodrugs: The prodrug can be designed to be cleaved by an enzyme that is overexpressed in the target tissue, such as certain proteases in tumors.
Stimuli-Responsive Prodrugs: The prodrug can be engineered to release the active compound in response to specific stimuli in the microenvironment of the target site, such as low pH or a reducing environment. frontiersin.orgnih.gov
Antibody-Drug Conjugates (ADCs): For applications in cancer therapy, this compound analogs with potent cytotoxicity could be conjugated to monoclonal antibodies that specifically recognize antigens on the surface of cancer cells. This approach allows for the highly selective delivery of the cytotoxic payload to the tumor.
Conceptual Targeted Delivery Mechanisms for this compound
| Delivery Strategy | Conceptual Mechanism | Potential Advantages |
| Nanoparticle Encapsulation | Encapsulation within liposomes or polymeric nanoparticles to protect the drug and facilitate targeted delivery. | Improved solubility, sustained release, and reduced systemic toxicity. |
| Prodrug Design | Chemical modification to an inactive form that is activated by specific enzymes or stimuli at the target site. | Enhanced target specificity and reduced off-target effects. |
| Antibody-Drug Conjugation | Covalent linkage to a tumor-targeting monoclonal antibody. | Highly selective delivery to cancer cells, maximizing efficacy and minimizing collateral damage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
